![molecular formula C11H16FN B1399491 [(4-Fluoro-2-methylphenyl)methyl](propyl)amine CAS No. 1250434-97-9](/img/structure/B1399491.png)
[(4-Fluoro-2-methylphenyl)methyl](propyl)amine
Overview
Description
“(4-Fluoro-2-methylphenyl)methylamine” is a chemical compound with the CAS Number: 1250434-97-9 . It has a molecular weight of 181.25 . The compound is in liquid form and is stored at room temperature . The IUPAC name for this compound is N-(4-fluoro-2-methylbenzyl)-1-propanamine .
Molecular Structure Analysis
The InChI code for “(4-Fluoro-2-methylphenyl)methylamine” is 1S/C11H16FN/c1-3-6-13-8-10-4-5-11(12)7-9(10)2/h4-5,7,13H,3,6,8H2,1-2H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
“(4-Fluoro-2-methylphenyl)methylamine” is a liquid at room temperature . It has a molecular weight of 181.25 . More specific physical and chemical properties were not found in the search results.Scientific Research Applications
Synthetic Cathinones Research
This compound has been identified in the study of synthetic cathinones, which are psychoactive substances often found in “designer drugs.” As a structural analog of prohibited substances, it aids in understanding the pharmacological profiles and potential effects of new psychoactive substances .
Pharmacological Investigations
In pharmacology, this amine serves as a building block for the synthesis of potential therapeutic agents. Its role in the development of drugs that target the central nervous system, particularly as a dopamine reuptake inhibitor, is of significant interest .
Medical Research
Medical researchers utilize this compound to explore novel treatments for various conditions. Its properties may contribute to the development of new medications with improved efficacy and reduced side effects .
Chemical Synthesis
“(4-Fluoro-2-methylphenyl)methylamine” is used in organic synthesis, providing a pathway to create complex molecules. Its presence in reactions at the benzylic position is crucial for constructing pharmacologically active compounds .
Material Science
Analytical Chemistry
Analytical chemists employ this amine as a standard or reagent in chromatography and mass spectrometry to identify and quantify similar compounds in various samples, ensuring accurate and reliable analysis .
Safety and Hazards
The compound has a GHS05 pictogram, indicating that it’s corrosive . The hazard statements include H314, which means it causes severe skin burns and eye damage . Precautionary measures include avoiding inhaling dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
properties
IUPAC Name |
N-[(4-fluoro-2-methylphenyl)methyl]propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN/c1-3-6-13-8-10-4-5-11(12)7-9(10)2/h4-5,7,13H,3,6,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZAFIDIJVVJCKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=C(C=C(C=C1)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-Fluoro-2-methylphenyl)methyl](propyl)amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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